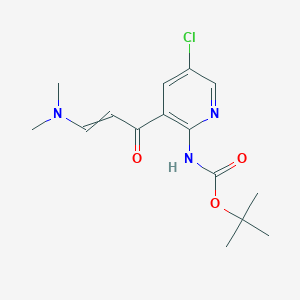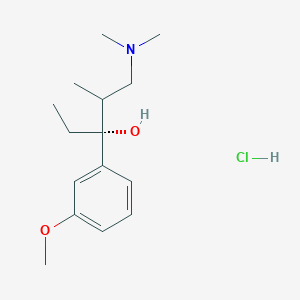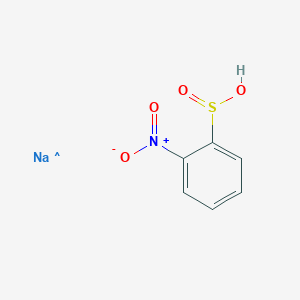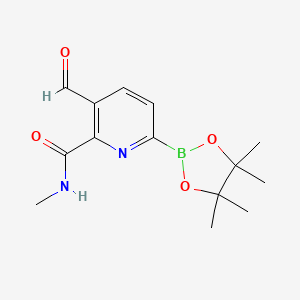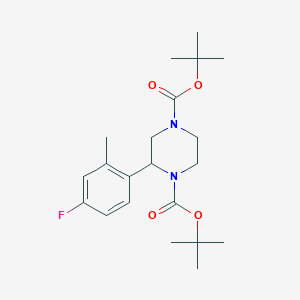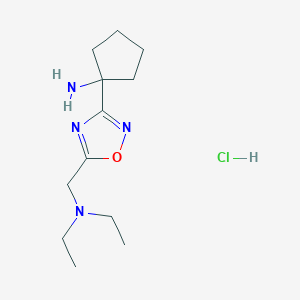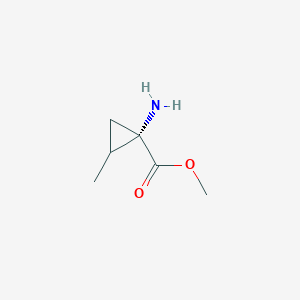
(1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct stereochemical properties. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of a chiral glycine equivalent followed by cyclization. This process often employs chiral catalysts to achieve high diastereoselectivity and yield .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired stereoisomer .
化学反応の分析
Types of Reactions: (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acid chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include imines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The cyclopropane ring’s strain and the compound’s stereochemistry play crucial roles in its binding affinity and specificity .
類似化合物との比較
- (1S,2R)-1-Amino-2-methylcyclopropanecarboxylic acid
- (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
- (1S,2R)-1-Amino-2-vinylcyclopropanecarboxylic acid
Comparison: Compared to these similar compounds, (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties. This uniqueness makes it particularly valuable in specific synthetic applications where the ester group can be selectively modified .
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
methyl (1S)-1-amino-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-3-6(4,7)5(8)9-2/h4H,3,7H2,1-2H3/t4?,6-/m0/s1 |
InChIキー |
GPDKWECVQXYZCQ-RZKHNPSRSA-N |
異性体SMILES |
CC1C[C@]1(C(=O)OC)N |
正規SMILES |
CC1CC1(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


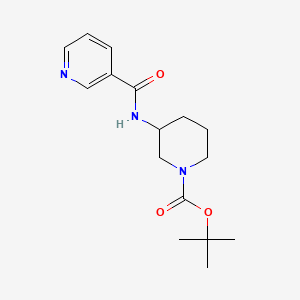
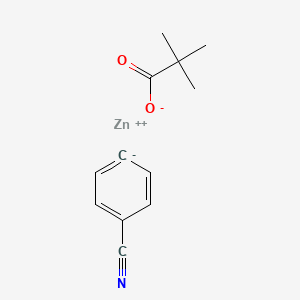
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)
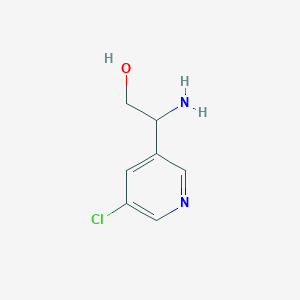
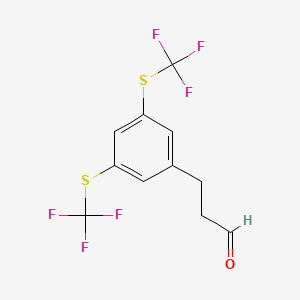
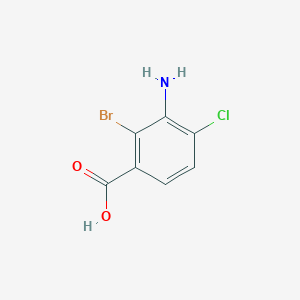
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)
